molecular formula C8H16N2 B2546840 endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 81487-04-9

endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No. B2546840
CAS RN: 81487-04-9
M. Wt: 140.23
InChI Key: HJGMRAKQWLKWMH-WHUPJOBBSA-N
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Description

Enantioselective Construction of the 8-azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold is a crucial structure in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this scaffold has been a significant focus for researchers due to its stereochemical complexity. Traditional methods have involved the enantioselective construction of acyclic precursors that contain all necessary stereochemical information for the subsequent formation of the bicyclic structure. However, innovative methodologies have been developed to achieve stereochemical control directly in the transformation that forms the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives. These advancements represent important contributions to the field of synthetic organic chemistry .

Synthesis Analysis of endo-9-Methyl-9-azabicyclononan-3-amine

Although not directly related to endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, the synthesis of endo-9-Methyl-9-azabicyclononan-3-amine provides insight into similar synthetic pathways. The synthesis process involves the oxidation of citric acid, followed by a Mannich reaction, synthesis of Oxime, and LiAlH4 reduction. The separation of endo- and exo-products is a critical step, with the total yield exceeding 16.8%. The structure of the synthesized compound was confirmed using IR, NMR, and MS, which are essential techniques for verifying the molecular structure of complex organic compounds .

Molecular Structure Analysis and Chemical Reactions

The molecular structure of compounds within the azabicyclo[3.2.1]octane family is characterized by a bicyclic ring system that includes a nitrogen atom. This structure is pivotal for the biological activity of tropane alkaloids. The synthesis and functionalization of these compounds often involve multi-step reactions, including advanced techniques such as enantioselective synthesis and desymmetrization. The chemical reactions involved in the synthesis of these compounds are designed to precisely control the stereochemistry, which is crucial for their biological function .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. The presence of the nitrogen atom within the ring system and the stereochemistry of the substituents can affect properties such as solubility, melting point, and reactivity. These properties are important for the compound's application in pharmaceuticals, as they can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis methods described in the papers provide a foundation for understanding how different synthetic routes can impact the final properties of these compounds .

Derivatives with Antiarrhythmic and Other Activities

Derivatives of azabicyclo[2.2.2]octane, such as those synthesized from 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, have shown significant antiarrhythmic and local anesthetic activities. The synthesis of these derivatives involves cyanoethylation, LiAlH4 reduction, and reaction with acyl chlorides. The resulting amides exhibit strong biological activities, which are of great interest for the development of new therapeutic agents. The study of these derivatives provides valuable case studies for understanding the relationship between molecular structure and biological activity .

Scientific Research Applications

Pharmacological Properties

  • A study by Longobardi et al. (1979) explored derivatives of a related compound, 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol, finding strong antiarrhythmic and local anesthetic activity in certain amides (Longobardi, Schenone, & Bondavalli, 1979).
  • Izquierdo et al. (1991) synthesized a series of derivatives of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol, noting antiarrhythmic activity in some urethane compounds (Izquierdo et al., 1991).

Chemical Synthesis and Analysis

  • Caputo et al. (2006) reported on the asymmetric synthesis of new constrained 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, offering a method for accessing optically pure amino acids (Caputo et al., 2006).
  • Krishna et al. (2009) developed a high-performance liquid chromatographic method for separating exo and endo isomers of granatamine, a key intermediate related to the compound (Krishna et al., 2009).

Neuropharmacology

  • Gee et al. (1997) labeled a novel tropane derivative, an inhibitor of the dopamine transporter, showcasing the compound's relevance in neuropharmacological research (Gee, Moldt, & Gjedde, 1997).
  • Suzuki et al. (1999) synthesized a series of aromatic heterocycles with a 1-azabicyclo[3.3.0]octane ring, noting their potential effectiveness against Alzheimer's disease (Suzuki, Uesaka, Hamajima, & Ikami, 1999).

Structural and Conformational Studies

  • Lazny et al. (2012) investigated the N-methyl stereochemistry in tropane and granatane derivatives, providing insights into their conformational behaviors (Lazny et al., 2012).
  • Penner et al. (2010) studied the human metabolism of a related compound, contributing to understanding its metabolic pathways (Penner et al., 2010).

Future Directions

The future directions of research on “endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine” could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications in various fields, given its interesting biological activities .

properties

IUPAC Name

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGMRAKQWLKWMH-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

Citations

For This Compound
5
Citations
J Bermudez, CS Fake, GF Joiner… - Journal of medicinal …, 1990 - ACS Publications
Metoclopramide (1) is a gastric motility stimulant and a weak dopamine and 5-HT3 receptor antagonist. Conformational restriction of the (diethylamino) ethyl side chain of 1 in the form of …
Number of citations: 182 pubs.acs.org
J Bermudez, S Dabbs, FD King - Journal of medicinal chemistry, 1990 - ACS Publications
A novel series of potent 5-HT3 receptorantagonists, ortho-substituted phenylureas 6a-z, is described in which the 5-membered ring of the previously reported indazoles and indolines …
Number of citations: 33 pubs.acs.org
M Turconi, M Nicola, M Gil Quintero… - Journal of medicinal …, 1990 - ACS Publications
A series of 2, 3-dihydro-2-oxo-lH-benzimidazole-l-carboxylic acid esters and amides containing a basic azacyclo-or azabicycloalkyl moiety has been synthesized and evaluatedfor 5-…
Number of citations: 93 pubs.acs.org
J Bermudez, S Dabbs, KA Joiner… - Journal of medicinal …, 1990 - ACS Publications
Indazole 1 has previously been shown to be a potent and selective 5-HT3 receptor antagonist. A novel series of potent 5-HT3 receptor antagonists, 1-indolinecarboxamides 2a-q and 1-…
Number of citations: 85 pubs.acs.org
M KATO, S NISHINO, K ITO, H YAMAKUNI… - Chemical and …, 1995 - jstage.jst.go.jp
This paper describes the discovery of structurally novel heterocyclic carboxamides which are highly potent 5-HT 3 (serotonin-3) receptor antagonists. Pyrrolo [2, 1-c][1, 4] benzoxazine-6-…
Number of citations: 5 www.jstage.jst.go.jp

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